4,5,6,7-Tetrabromobenzotriazole

Catalog No.
S549032
CAS No.
17374-26-4
M.F
C6HBr4N3
M. Wt
434.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrabromobenzotriazole

CAS Number

17374-26-4

Product Name

4,5,6,7-Tetrabromobenzotriazole

IUPAC Name

4,5,6,7-tetrabromo-2H-benzotriazole

Molecular Formula

C6HBr4N3

Molecular Weight

434.71 g/mol

InChI

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)

InChI Key

OMZYUVOATZSGJY-UHFFFAOYSA-N

SMILES

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br

Solubility

Soluble in DMSO, not in water

Synonyms

TBB, Tetrabromobenzotriazole, NSC 231634, NSC231634, NSC-231634

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br

Description

The exact mass of the compound 4,5,6,7-Tetrabromobenzotriazole is 430.6904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231634. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Kinase CK2 Inhibitor

4,5,6,7-Tetrabromobenzotriazole, also known as TBB, is a cell-permeable and selective inhibitor of casein kinase 2 (CK2). CK2 is a ubiquitous protein kinase enzyme found in almost all eukaryotic cells and plays a critical role in various cellular processes, including cell survival, proliferation, differentiation, and apoptosis []. TBB acts as an ATP/GTP competitive inhibitor, meaning it competes with the cell's natural energy molecules (ATP and GTP) for binding to the CK2 enzyme's active site. This competition effectively blocks CK2 activity.

Studies have shown that TBB exhibits high selectivity for CK2 compared to other protein kinases. It displays one to two orders of magnitude greater selectivity over a panel of 33 protein kinases, making it a valuable tool for researchers investigating CK2's specific functions.

Here are some specific research applications of TBB:

  • Investigating CK2 function in cell signaling

    By inhibiting CK2 activity with TBB, researchers can dissect the role of CK2 in various cellular signaling pathways. This helps to understand how CK2 contributes to different cellular processes [].

  • Studying CK2's role in diseases

    Since CK2 is implicated in various disease states, including cancer and neurodegenerative diseases, TBB can be used to investigate the potential therapeutic targeting of CK2 []. Researchers can study how TBB treatment affects disease models and identify potential therapeutic strategies.

  • Understanding protein phosphorylation

    CK2 is a serine/threonine protein kinase, meaning it phosphorylates specific amino acids (serine and threonine) on target proteins. TBB can be used to identify CK2 phosphorylation targets in cells, helping researchers understand protein regulation by CK2 [].

4,5,6,7-Tetrabromobenzotriazole is a synthetic compound characterized by the presence of four bromine atoms attached to a benzotriazole structure. Its chemical formula is C6HBr4N3\text{C}_6\text{HBr}_4\text{N}_3, and it is recognized for its role as a selective inhibitor of protein kinase CK2. This compound has garnered attention in biochemical research due to its potential therapeutic applications, particularly in cancer treatment, where it has shown pro-apoptotic properties in various cell lines .

TBB acts as a selective inhibitor of an enzyme called casein kinase 2 (CK2) []. CK2 is involved in various cellular processes, and TBB's ability to inhibit it allows researchers to study the effects of CK2 activity in cell biology [, ].

, primarily as an electrophile. It can undergo nucleophilic substitution reactions due to the presence of the bromine substituents. Additionally, it has been utilized in the synthesis of various derivatives that enhance its biological activity. For instance, reactions involving benzotriazole and chloroacetonitrile yield new compounds with improved inhibitory properties against protein kinases .

The compound exhibits significant biological activity as an inhibitor of protein kinase CK2, which is implicated in various cellular processes, including cell proliferation and survival. Studies have demonstrated that 4,5,6,7-tetrabromobenzotriazole induces apoptosis in cancer cell lines such as Jurkat and MCF-7. Its mechanism of action involves the inhibition of CK2 activity, leading to downstream effects that promote programmed cell death . The selectivity of this compound makes it one of the most specific inhibitors available for CK2 among similar compounds .

The synthesis of 4,5,6,7-tetrabromobenzotriazole can be achieved through several methods:

  • Nucleophilic Substitution: Involves reacting benzotriazole with brominating agents.
  • Ultrasonic-Microwave Method: This method combines ultrasonic waves and microwave irradiation to facilitate the reaction between benzotriazole and chloroacetonitrile with aromatic aldehydes .
  • Direct Bromination: Bromination of benzotriazole using bromine or brominating agents under controlled conditions can yield the tetrabrominated product.

These methods allow for the efficient production of 4,5,6,7-tetrabromobenzotriazole with varying degrees of yield and purity.

4,5,6,7-Tetrabromobenzotriazole is primarily used in research settings focused on cancer biology and signal transduction pathways. Its applications include:

  • Cancer Research: As a potent inhibitor of CK2, it is used to study the role of this kinase in tumorigenesis and potential therapeutic interventions.
  • Drug Development: The compound serves as a lead structure for developing new CK2 inhibitors with enhanced efficacy and selectivity.
  • Biochemical Studies: It is employed in various assays to elucidate the signaling pathways influenced by CK2 activity.

Interaction studies involving 4,5,6,7-tetrabromobenzotriazole have revealed its ability to selectively bind to the ATP-binding site of CK2. This specificity makes it an invaluable tool in dissecting CK2-related pathways. Additionally, research indicates that derivatives of this compound can exhibit varying degrees of potency against different cancer cell lines based on their structural modifications .

Several compounds share structural similarities with 4,5,6,7-tetrabromobenzotriazole and also act as inhibitors of protein kinases:

Compound NameStructureKey Features
4,5,6,7-Tetrabromo-1H-benzimidazoleC₆HBr₄N₂Related structure; also a CK2 inhibitor but less selective than tetrabromobenzotriazole .
4,5-Dibromo-1H-benzimidazoleC₆HBr₂N₂A less potent inhibitor compared to tetrabromobenzotriazole; fewer bromine substitutions reduce efficacy .
Silmitasertib (CX-4945)C₁₄H₁₄Br₃N₃OA more advanced CK2 inhibitor with different pharmacokinetic properties; developed for clinical use .

The uniqueness of 4,5,6,7-tetrabromobenzotriazole lies in its high selectivity for CK2 compared to other similar compounds. This selectivity enhances its potential as a therapeutic agent while minimizing off-target effects common with less specific inhibitors .

The synthesis of 4,5,6,7-tetrabromobenzotriazole has been primarily achieved through classical bromination methodologies that employ elemental bromine in acidic media. The most widely established approach involves the extensive bromination of benzotriazole using bromine in concentrated nitric acid [1]. This methodology was originally developed as a modification of procedures used for brominating related heterocyclic compounds and has been refined over several decades of research.

The fundamental classical route involves treating benzotriazole with elemental bromine in concentrated nitric acid under reflux conditions for extended periods, typically 48 hours [2]. The concentrated nitric acid serves multiple functions in this reaction system: it acts as both a solvent and an oxidizing agent that facilitates the electrophilic aromatic substitution process. The reaction proceeds through sequential bromination at the 4, 5, 6, and 7 positions of the benzene ring, with the triazole nitrogen atoms directing the substitution pattern through electronic effects [1].

A detailed examination of reaction conditions reveals that temperature control is critical for achieving optimal yields and selectivity. The reaction mixture is typically heated to reflux temperature, which ranges from 95 to 110 degrees Celsius depending on the concentration of nitric acid employed [3]. Higher concentrations of nitric acid allow for elevated reflux temperatures, which generally accelerate the bromination process and improve overall conversion rates.

The mechanism of this classical bromination involves the generation of bromine cations through interaction with concentrated nitric acid, creating highly electrophilic brominating species that attack the electron-rich benzene ring of benzotriazole [4]. The process is regioselective due to the electronic influence of the triazole ring, which activates specific positions on the benzene ring toward electrophilic attack. The sequential nature of the bromination means that each subsequent bromine substitution becomes increasingly difficult due to the electron-withdrawing effects of previously introduced bromine atoms [5].

Industrial implementations of this classical route have focused on optimizing reaction parameters to improve yield and reduce reaction time. Studies have demonstrated that careful control of bromine addition rate and temperature ramping can significantly influence the formation of desired tetrabromo products versus partially brominated intermediates [1]. The isolation and purification of the final product typically involves cooling the reaction mixture, precipitating the product through water addition, and subsequent filtration and recrystallization.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 4,5,6,7-tetrabromobenzotriazole have evolved to address the limitations of classical routes, particularly regarding safety concerns, environmental impact, and reaction efficiency. Modern approaches have introduced alternative brominating agents, novel reaction conditions, and improved process control to enhance both the practicality and sustainability of the synthesis [6].

One significant advancement involves the use of N-bromosuccinimide as an alternative brominating agent to elemental bromine [6]. This approach offers several advantages over classical methods, including improved safety handling characteristics and reduced formation of hazardous by-products. The NBS-mediated bromination typically employs concentrated sulfuric acid and chloroform at room temperature, providing a milder reaction environment while maintaining good yields ranging from 60 to 85 percent [6]. The reaction mechanism involves the in situ generation of electrophilic bromine species from NBS, which then participate in aromatic substitution reactions similar to those observed in classical bromination protocols.

Microwave-assisted synthesis represents another significant modern development that has been successfully applied to benzotriazole bromination reactions [7]. This methodology dramatically reduces reaction times from hours to minutes while often achieving superior yields compared to conventional heating methods. Microwave irradiation enables more uniform heating and can activate specific molecular vibrations that facilitate the bromination process [7]. Studies have reported yields of 88 to 90 percent with reaction times reduced to as little as 2 to 6 minutes under optimized microwave conditions.

Solvent-free synthetic approaches have gained attention as environmentally sustainable alternatives to traditional solution-phase reactions [8]. These methodologies typically employ solid-phase mixing of reactants with appropriate catalysts such as potassium carbonate and tetrabutylammonium bromide as phase transfer catalysts [8]. The reactions can be conducted under thermal or microwave heating conditions, achieving yields of 80 to 95 percent while eliminating organic solvent waste. The solid-phase approach also simplifies product isolation and purification procedures.

Ionic liquid-mediated synthesis has emerged as an innovative approach that combines the advantages of homogeneous catalysis with simplified catalyst recovery and recycling [9]. Ionic liquids serve dual roles as both reaction media and catalysts, providing enhanced selectivity and reaction rates. The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate has demonstrated yields of 85 to 95 percent with reaction times of 1 to 6 hours [9]. The ionic liquid systems are particularly attractive for industrial applications due to their recyclability and reduced environmental impact.

Click chemistry approaches, while primarily developed for different applications, have found utility in the synthesis of benzotriazole derivatives through copper-catalyzed azide-alkyne cycloaddition reactions [10]. These methodologies offer mild reaction conditions and excellent functional group tolerance, making them suitable for the preparation of complex benzotriazole derivatives that might be sensitive to harsh bromination conditions [11].

Analytical Quality Control and Purity Determination

The analytical characterization and purity assessment of 4,5,6,7-tetrabromobenzotriazole requires sophisticated analytical methodologies capable of detecting trace impurities and confirming the complete bromination pattern. High-performance liquid chromatography has emerged as the primary analytical technique for both assay determination and related substance analysis [12].

Ultra-high-performance liquid chromatography methods have been developed specifically for tetrabromobenzotriazole analysis, employing reversed-phase chromatography with gradient elution systems [12]. The optimized methods typically utilize Zorbax Eclipse Plus C18 columns with mobile phases consisting of orthophosphoric acid in water and acetonitrile. Detection is performed at 220 nanometers, where tetrabromobenzotriazole exhibits strong ultraviolet absorption [12]. These methods achieve excellent separation of tetrabromobenzotriazole from potential synthesis impurities, including partially brominated intermediates and degradation products.

The validation parameters for these analytical methods meet International Council for Harmonisation guidelines, with limits of detection as low as 0.05 micrograms per milliliter and limits of quantitation of 0.15 micrograms per milliliter [12]. Precision studies demonstrate relative standard deviations below 2 percent for both repeatability and intermediate precision measurements. Accuracy assessments show recovery values between 98 and 102 percent across the analytical range [12].

Liquid chromatography-mass spectrometry provides additional structural confirmation and enhanced selectivity for tetrabromobenzotriazole analysis [1]. Electrospray ionization in positive mode generates characteristic molecular ion peaks at mass-to-charge ratio 434.71, corresponding to the protonated molecular ion. The isotope pattern resulting from the four bromine atoms provides unambiguous confirmation of the tetrabromo substitution pattern [13]. Tandem mass spectrometry experiments can provide additional structural information through characteristic fragmentation patterns.

Gas chromatography-mass spectrometry offers an alternative analytical approach, particularly useful for volatile derivatives and thermal stability studies [13]. The electron ionization mass spectra of tetrabromobenzotriazole exhibit characteristic fragmentation patterns that can be used for structural confirmation and purity assessment. However, the thermal requirements of gas chromatography may limit its applicability for heat-sensitive samples.

Preparative thin-layer chromatography has proven valuable for both analytical and preparative applications [14]. This technique enables the separation and isolation of tetrabromobenzotriazole from synthesis mixtures while providing quantitative information about reaction progress and product purity [14]. The method offers advantages of simplicity and cost-effectiveness compared to more sophisticated chromatographic techniques.

Purity specifications for high-quality tetrabromobenzotriazole typically require minimum purity levels of 98 percent as determined by high-performance liquid chromatography [15]. Commercial suppliers routinely achieve purity levels exceeding 99 percent through optimized synthesis and purification procedures [16]. Quality control protocols include comprehensive impurity profiling to identify and quantify potential synthesis by-products, degradation products, and residual starting materials.

Structure Verification Techniques

Comprehensive structural characterization of 4,5,6,7-tetrabromobenzotriazole requires multiple analytical techniques to confirm both the molecular formula and the precise substitution pattern. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with both proton and carbon-13 NMR offering complementary data for complete structural assignment [17].

Proton nuclear magnetic resonance spectroscopy of tetrabromobenzotriazole reveals characteristic features that confirm the complete bromination of the benzene ring [18]. The absence of aromatic proton signals in the expected chemical shift range of 7.5 to 8.5 parts per million confirms that all four aromatic positions have been substituted with bromine atoms [17]. The only remaining proton signal appears as a broad singlet corresponding to the triazole nitrogen-hydrogen proton, typically observed around 13 to 15 parts per million [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and substitution pattern [19]. The benzotriazole ring carbons appear in the aromatic region between 100 and 150 parts per million, with the brominated carbons exhibiting characteristic downfield shifts compared to unsubstituted benzotriazole [18]. The number and pattern of carbon signals confirm the symmetry of the molecule and the complete tetrabromination of the benzene ring.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups and structural features [20]. The spectrum of tetrabromobenzotriazole exhibits strong absorptions in the 1400 to 1600 reciprocal centimeter region corresponding to carbon-bromine stretching vibrations and aromatic ring vibrations [17]. The nitrogen-hydrogen stretching vibration typically appears as a broad absorption around 3000 to 3500 reciprocal centimeters. The absence of certain aromatic carbon-hydrogen stretching vibrations confirms the complete bromination of the benzene ring.

Mass spectrometry provides unambiguous confirmation of the molecular formula and isotope pattern [13]. The molecular ion peak at mass-to-charge ratio 434.71 corresponds to the calculated molecular weight of tetrabromobenzotriazole [16]. The characteristic isotope pattern resulting from the four bromine atoms creates a distinctive envelope of peaks that serves as a fingerprint for the compound [21]. High-resolution mass spectrometry can provide additional confirmation of the exact molecular formula.

Elemental analysis offers quantitative verification of the atomic composition, with theoretical values of 16.6 percent carbon, 0.2 percent hydrogen, 9.7 percent nitrogen, and 73.5 percent bromine [22]. Modern instrumental methods achieve precision levels sufficient to confirm the purity and composition of synthetic samples within acceptable analytical tolerances.

X-ray crystallography, when applicable, provides the ultimate structural proof through determination of the complete three-dimensional molecular structure [23]. Single crystal diffraction studies have confirmed the planar arrangement of the benzotriazole ring system and the precise positioning of bromine substituents. The crystallographic data also provide information about intermolecular interactions and solid-state packing arrangements that can influence physical properties and stability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

434.68630 g/mol

Monoisotopic Mass

430.69040 g/mol

Heavy Atom Count

13

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

17374-26-4

Wikipedia

Tetrabromo-2-Benzotriazole

Dates

Last modified: 08-15-2023

Detection of casein kinase II by aggregation-induced emission

Zhenzhu Luan, Li Zhao, Chao Liu, Weiling Song, Peng He, Xiaoru Zhang
PMID: 31122448   DOI: 10.1016/j.talanta.2019.04.036

Abstract

A novel aggregation-induced emission (AIE) probe comprised of a hydrophilic protein kinase specific peptide and a hydrophobic tetraphenylethene (TPE) unit was synthesized through click reaction. The prepared TPE-peptide probe could be completely degraded by carboxypeptidase Y (CPY) to release hydrophobic TPE part, which aggregated in buffer solution and showed strong TPE emission. In the presence of casein kinase (CKII), the phosphorylation of peptide prevented the complete degradation by CPY producing the nonemissive probe. Thus, the developed probe can be used to detect CKII homogeneously and conveniently. This detection process can be finished within 1.5 h with high sensitivity (0.05 mU/μL) and good selectivity. The developed method can also be used to screen protein kinase inhibitor even in a complex biological system.


Inhibition of protein kinase CK2 facilitates cellular senescence by inhibiting the expression of HO-1 in articular chondrocytes

Kang Mi Kim, Dong Hyun Sohn, Koanhoi Kim, Young Chul Park
PMID: 30535443   DOI: 10.3892/ijmm.2018.4016

Abstract

Protein kinase casein kinase 2 (CK2) is important in the regulation of cell proliferation and death, even under pathological conditions. Previously, we reported that CK2 regulates the expression of heme oxygenase‑1 (HO‑1) in stress‑induced chondrocytes. In the present study, it was shown that CK2 is involved in the dedifferentiation and cellular senescence of chondrocytes. Treatment of primary articular chondrocytes with CK2 inhibitors, 4,5,6,7‑terabromo‑2‑azabenzimidazole (TBB) or 5,6‑dichlorobenzimidazole 1‑β‑D‑ribofuranoside (DRB), induced an increase in senescence‑associated β‑galactosidase (SA‑β‑gal) staining. In addition, TBB reduced the expression of type II collagen and stimulated the accumulation of β‑catenin, phenotypic markers of chondrocyte differentiation and dedifferentiation, respectively. It was also observed that the abrogation of CK2 activity by CK2 small interfering RNA induced phenotypes of chondrocyte senescence. The association between HO‑1 and cellular senescence was also examined in CK2 inhibitor‑treated chondrocytes. Pretreatment with 3‑morpholinosydnonimine hydrochloride, an inducer of the HO‑1 expression, or overexpression of the HO‑1 gene significantly delayed chondrocyte senescence. These results show that CK2 is associated with chondrocyte differentiation and cellular senescence and that this is due to regulation of the expression of HO‑1. Furthermore, the findings suggest that CK2 is crucial as an anti‑aging factor during chondrocyte senescence.


Protein kinase CK2 impact on intracellular calcium homeostasis in prostate cancer

Muhammad Afzal, Betsy T Kren, A Khaliq Naveed, Janeen H Trembley, Khalil Ahmed
PMID: 32436081   DOI: 10.1007/s11010-020-03752-4

Abstract

Protein kinase CK2 plays multiple roles in cell function in normal and disease states. CK2 is elevated in numerous types of cancer cells, and CK2 suppression of apoptosis represents a key link to the cancer cell phenotype. CK2 regulation of cell survival and death involves diverse processes, and our previous work suggested that mitochondrial machinery is a key locus of this function. One of the earliest responses of prostate cells to inhibition of CK2 is a change in mitochondrial membrane potential, possibly associated with Ca
signaling. Thus, in the present work, we investigated early impact of CK2 on intracellular Ca
dynamics. Three prostate cancer (PCa) cell lines, PC3-LN4, C4-2B, and 22Rv1, were studied. PCa cells were treated with the CK2 small molecule inhibitors 4,5,6,7-tetrabrombenzotriazole and CX-4945 followed by analysis of Ca
levels in various cellular compartments over time. The results showed dose-dependent loss in cytosolic Ca
levels starting within 2 min and reaching maximal loss within 5-10 min. There was a concomitant increase in Ca
in the endoplasmic reticulum (ER) and mitochondrial compartments. The results suggest that inhibition of CK2 activity results in a rapid movement of Ca
out of the cytosol and into the ER and mitochondria, which may be among the earliest contributory factors for induction of apoptosis in cells subjected to inhibition of CK2. In cells with death-inducing levels of CK2 inhibition, total cellular Ca
levels dropped at 2 h post-treatment. These novel observations represent a potential mechanism underlying regulation of cell survival and death by CK2 activity.


Lysophosphatidylcholine triggers cell differentiation in the protozoan parasite Herpetomonas samuelpessoai through the CK2 pathway

Fernando L Dutra, Danielle P Vieira, Felipe S Coelho, Camila M Adade, Geórgia C Atella, Mário A C Silva Neto, Angela H Lopes
PMID: 31755068   DOI: 10.2478/s11686-019-00135-8

Abstract

Protozoa are distantly related to vertebrates but present some features of higher eukaryotes, making them good model systems for studying the evolution of basic processes such as the cell cycle. Herpetomonas samuelpessoai is a trypanosomatid parasite isolated from the hemipteran insect Zelus leucogrammus. Lysophosphatidylcholine (LPC) is implicated in the transmission and establishment of Chagas disease, whose etiological agent is Trypanosoma cruzi. LPC is synthesized by T. cruzi and its vectors, the hemipteran Rhodnius prolixus and Triatoma infestans. Platelet-activating factor (PAF), a phospholipid with potent and diverse physiological and pathophysiological actions, is a powerful inducer of cell differentiation in Herpetomonas muscarum muscarum and T. cruzi. The enzyme phospholipase A
(PLA
) catalyzes the hydrolysis of the 2-ester bond of 3-sn-phosphoglyceride, transforming phosphatidylcholine (PC) into LPC.
In this study, we evaluated cellular differentiation, PLA
activity and protein kinase CK2 activity of H. samuelpessoai in the absence and in the presence of LPC and PAF.
We demonstrate that both PC and LPC promoted a twofold increase in the cellular differentiation of H. samuelpessoai, through CK2, with a concomitant inhibition of its cell growth. Intrinsic PLA
most likely directs this process by converting PC into LPC.
Our results suggest that the actions of LPC on H. samuelpessoai occur upon binding to a putative PAF receptor and that the protein kinase CK2 plays a major role in this process. Cartoon depicting a model for the synthesis and functions of LPC in Herpetomonas samuelpessoai, based upon our results regarding the role of LPC on the cell biology of Trypanosoma cruzi [28-32]. N nucleus, k kinetoplast, PC phosphatidylcholine, LPC lysophosphatidylcholine, PLA
phospholipase A
, PAFR putative PAF receptor in trypanosomatids [65], CK2 protein kinase CK2 [16].


Physiological regulation of the epithelial Na

Jonathan M Berman, Elena Mironova, James D Stockand
PMID: 29021227   DOI: 10.1152/ajprenal.00469.2017

Abstract

epithelial Na
channel, ENaC, is the final arbiter of sodium excretion in the kidneys. As such, discretionary control of ENaC by hormones is critical to the fine-tuning of electrolyte and water excretion and, consequently, blood pressure. Casein kinase 2 (CK2) phosphorylates ENaC. Phosphorylation by CK2 is necessary for normal ENaC activity. We tested the physiological importance of CK2 regulation of ENaC as the degree to which ENaC activity is dependent on CK2 phosphorylation in the living organism is unknown. This was addressed using patch-clamp analysis of ENaC in completely split-open collecting ducts and whole animal physiological studies of sodium excretion in mice. We also used ENaC-harboring CK2 phosphorylation site mutations to elaborate the mechanism. We found that ENaC activity in ex vivo preparations of murine collecting duct had a significant decrease in activity in response to selective antagonism of CK2. In whole animal experiments selective antagonism of CK2 caused a natriuresis similar to benzamil, but not additive to benzamil, suggesting an ENaC-dependent mechanism. Regulation of ENaC by CK2 was abolished by mutation of the canonical CK2 phosphorylation sites in beta and gamma ENaC. Together, these results demonstrate that the appropriate regulation of ENaC by CK2 is necessary for the normal physiological role played by this key renal ion channel in the fine-tuning of sodium excretion.


Inhibition of casein kinase 2 blocks G

Fei Lin, Shi-Bing Cao, Xue-Shan Ma, Hai-Xiang Sun
PMID: 28367932   DOI: 10.1262/jrd.2016-064

Abstract

Casein kinase 2 (CK2) is a highly conserved, ubiquitously expressed serine/threonine protein kinase with hundreds of substrates. The role of CK2 in the G
/M transition of oocytes, zygotes, and 2-cell embryos was studied in mouse by enzyme activity inhibition using the specific inhibitor 4, 5, 6, 7-tetrabromobenzotriazole (TBB). Zygotes and 2-cell embryos were arrested at G
phase by TBB treatment, and DNA damage was increased in the female pronucleus of arrested zygotes. Further developmental ability of arrested zygotes was reduced, but that of arrested 2-cell embryos was not affected after releasing from inhibition. By contrast, the G
/M transition in oocytes was not affected by TBB. These results indicate that CK2 activity is essential for mitotic G
/M transition in early embryos but not for meiotic G
/M transition in oocytes.


Alpha B-Crystallin Protects Rat Articular Chondrocytes against Casein Kinase II Inhibition-Induced Apoptosis

Sung Won Lee, Jee Hyun Rho, Sang Yeob Lee, Seung Hee Yoo, Hye Young Kim, Won Tae Chung, Young Hyun Yoo
PMID: 27851782   DOI: 10.1371/journal.pone.0166450

Abstract

Although alpha (α)B-crystallin is expressed in articular chondrocytes, little is known about its role in these cells. Protein kinase casein kinase 2 (CK2) inhibition induces articular chondrocyte death. The present study examines whether αB-crystallin exerts anti-apoptotic activity in articular chondrocytes. Primary rat articular chondrocytes were isolated from knee joint slices. Cells were treated with CK2 inhibitors with or without αB-crystallin siRNA. To examine whether the silencing of αB-crystallin sensitizes rat articular chondrocytes to CK2 inhibition-induced apoptosis, we assessed apoptosis by performing viability assays, mitochondrial membrane potential measurements, flow cytometry, nuclear morphology observations, and western blot analysis. To investigate the mechanism by which αB-crystallin modulates the extent of CK2 inhibition-mediated chondrocyte death, we utilized confocal microscopy to observe the subcellular location of αB-crystallin and its phosphorylated forms and performed a co-immunoprecipitation assay to observe the interaction between αB-crystallin and CK2. Immunochemistry was employed to examine αB-crystallin expression in cartilage obtained from rats with experimentally induced osteoarthritis (OA). Our results demonstrated that silencing of αB-crystallin sensitized rat articular chondrocytes to CK2 inhibitor-induced apoptosis. Furthermore, CK2 inhibition modulated the expression and subcellular localization of αB-crystallin and its phosphorylated forms and dissociated αB-crystallin from CK2. The population of rat articular chondrocytes expressing αB-crystallin and its phosphorylated forms was reduced in an experimentally induced rat model of OA. In summary, αB-crystallin protects rat articular chondrocytes against CK2 inhibition-induced apoptosis. αB-crystallin may represent a suitable target for pharmacological interventions to prevent OA.


Protein kinase- and lipase inhibitors of inositide metabolism deplete IP

Subu Surendran Rajasekaran, Christopher Illies, Stephen B Shears, Huanchen Wang, Thais S Ayala, Joilson O Martins, Elisabetta Daré, Per-Olof Berggren, Christopher J Barker
PMID: 29042286   DOI: 10.1016/j.cellsig.2017.10.008

Abstract

Inositol pyrophosphates have emerged as important regulators of many critical cellular processes from vesicle trafficking and cytoskeletal rearrangement to telomere length regulation and apoptosis. We have previously demonstrated that 5-di-phosphoinositol pentakisphosphate, IP
, is at a high level in pancreatic β-cells and is important for insulin exocytosis. To better understand IP
regulation in β-cells, we used an insulin secreting cell line, HIT-T15, to screen a number of different pharmacological inhibitors of inositide metabolism for their impact on cellular IP
. Although the inhibitors have diverse targets, they all perturbed IP
levels. This made us suspicious that indirect, off-target effects of the inhibitors could be involved. It is known that IP
levels are decreased by metabolic poisons. The fact that the inositol hexakisphosphate kinases (IP6Ks) have a high K
for ATP makes IP
synthesis potentially vulnerable to ATP depletion. Furthermore, many kinase inhibitors are targeted to the ATP binding site of kinases, but given the similarity of such sites, high specificity is difficult to achieve. Here, we show that IP
concentrations in HIT-T15 cells were reduced by inhibitors of PI3K (wortmannin, LY294002), PI4K (Phenylarsine Oxide, PAO), PLC (U73122) and the insulin receptor (HNMPA). Each of these inhibitors also decreased the ATP/ADP ratio. Thus reagents that compromise energy metabolism reduce IP
indirectly. Additionally, PAO, U73122 and LY294002 also directly inhibited the activity of purified IP6K. These data are of particular concern for those studying signal transduction in pancreatic β-cells, but also highlight the fact that employment of these inhibitors could have erroneously suggested the involvement of key signal transduction pathways in various cellular processes. Conversely, IP
's role in cellular signal transduction is likely to have been underestimated.


Tor1 and CK2 kinases control a switch between alternative ribosome biogenesis pathways in a growth-dependent manner

Isabelle C Kos-Braun, Ilona Jung, Martin Koš
PMID: 28282370   DOI: 10.1371/journal.pbio.2000245

Abstract

Ribosome biogenesis is a major energy-consuming process in the cell that has to be rapidly down-regulated in response to stress or nutrient depletion. The target of rapamycin 1 (Tor1) pathway regulates synthesis of ribosomal RNA (rRNA) at the level of transcription initiation. It remains unclear whether ribosome biogenesis is also controlled directly at the posttranscriptional level. We show that Tor1 and casein kinase 2 (CK2) kinases regulate a rapid switch between a productive and a non-productive pre-rRNA processing pathways in yeast. Under stress, the pre-rRNA continues to be synthesized; however, it is processed differently, and no new ribosomes are produced. Strikingly, the control of the switch does not require the Sch9 kinase, indicating that an unrecognized Tor Complex 1 (TORC1) signaling branch involving CK2 kinase directly regulates ribosome biogenesis at the posttranscriptional level.


Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization

Hamad Yadikar, Isabel Torres, Gabrielle Aiello, Milin Kurup, Zhihui Yang, Fan Lin, Firas Kobeissy, Richard Yost, Kevin K Wang
PMID: 32692785   DOI: 10.1371/journal.pone.0224952

Abstract

Tauopathies are a class of neurodegenerative disorders characterized by abnormal deposition of post-translationally modified tau protein in the human brain. Tauopathies are associated with Alzheimer's disease (AD), chronic traumatic encephalopathy (CTE), and other diseases. Hyperphosphorylation increases tau tendency to aggregate and form neurofibrillary tangles (NFT), a pathological hallmark of AD. In this study, okadaic acid (OA, 100 nM), a protein phosphatase 1/2A inhibitor, was treated for 24h in mouse neuroblastoma (N2a) and differentiated rat primary neuronal cortical cell cultures (CTX) to induce tau-hyperphosphorylation and oligomerization as a cell-based tauopathy model. Following the treatments, the effectiveness of different kinase inhibitors was assessed using the tauopathy-relevant tau antibodies through tau-immunoblotting, including the sites: pSer202/pThr205 (AT8), pThr181 (AT270), pSer202 (CP13), pSer396/pSer404 (PHF-1), and pThr231 (RZ3). OA-treated samples induced tau phosphorylation and oligomerization at all tested epitopes, forming a monomeric band (46-67 kDa) and oligomeric bands (170 kDa and 240 kDa). We found that TBB (a casein kinase II inhibitor), AR and LiCl (GSK-3 inhibitors), cyclosporin A (calcineurin inhibitor), and Saracatinib (Fyn kinase inhibitor) caused robust inhibition of OA-induced monomeric and oligomeric p-tau in both N2a and CTX culture. Additionally, a cyclin-dependent kinase 5 inhibitor (Roscovitine) and a calcium chelator (EGTA) showed contrasting results between the two neuronal cultures. This study provides a comprehensive view of potential drug candidates (TBB, CsA, AR, and Saracatinib), and their efficacy against tau hyperphosphorylation and oligomerization processes. These findings warrant further experimentation, possibly including animal models of tauopathies, which may provide a putative Neurotherapy for AD, CTE, and other forms of tauopathy-induced neurodegenerative diseases.


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